molecular formula C18H10N2S B11929399 4,4'-(Thiophene-2,5-diyl)dibenzonitrile

4,4'-(Thiophene-2,5-diyl)dibenzonitrile

Cat. No.: B11929399
M. Wt: 286.4 g/mol
InChI Key: HKDJGRLOXRXWOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromothiophene with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) complexes and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods: While specific industrial production methods for 4,4’-(Thiophene-2,5-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles like bromine, chloromethyl methyl ether.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

4,4’-(Thiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile is unique due to its thiophene core, which provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in organic synthesis .

Properties

Molecular Formula

C18H10N2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile

InChI

InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H

InChI Key

HKDJGRLOXRXWOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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